molecular formula C7H6BrF7O3 B15092542 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate

Cat. No.: B15092542
M. Wt: 351.01 g/mol
InChI Key: OIMNDVLMNQJFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C7H6BrF7O3. This compound is characterized by the presence of bromine, fluorine, and carbonate groups, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutanol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Hydrolysis: 4-Bromo-3,3,4,4-tetrafluorobutanol and 2,2,2-trifluoroethanol.

    Oxidation and Reduction: Carbonyl compounds or alcohols.

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonate ester group are key sites for chemical reactions, allowing the compound to participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of bromine, multiple fluorine atoms, and a carbonate ester group. This combination imparts distinct chemical reactivity and properties, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C7H6BrF7O3

Molecular Weight

351.01 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,2-trifluoroethyl carbonate

InChI

InChI=1S/C7H6BrF7O3/c8-7(14,15)5(9,10)1-2-17-4(16)18-3-6(11,12)13/h1-3H2

InChI Key

OIMNDVLMNQJFPP-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(F)(F)F)C(C(F)(F)Br)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.